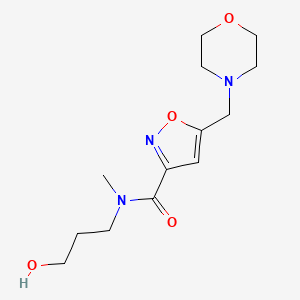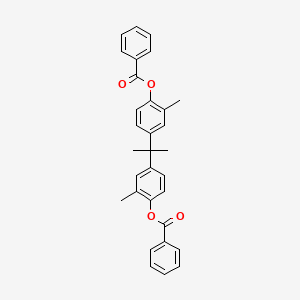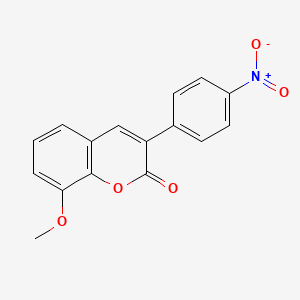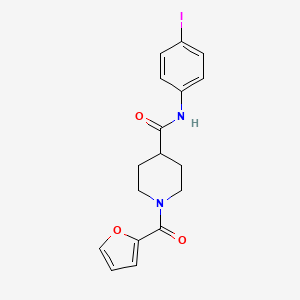
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide, also known as A-438079, is a potent and selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel that are found on various cells, including immune cells, and are involved in a variety of physiological processes. The development of A-438079 has led to significant advances in our understanding of the role of P2X7 receptors in health and disease.
作用機序
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide acts as a competitive antagonist of P2X7 receptors, binding to the receptor and preventing the binding of ATP. This results in the inhibition of downstream signaling pathways, including the release of pro-inflammatory cytokines and the activation of inflammasomes.
Biochemical and Physiological Effects:
The inhibition of P2X7 receptors by N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. For example, studies have demonstrated that N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as IL-1β and IL-18, from immune cells. Additionally, N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been shown to reduce the activation of inflammasomes, which are involved in the regulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors and investigate their role in various biological processes. However, one limitation of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide is its potency, which can make it difficult to use at low concentrations. Additionally, the use of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide may not fully replicate the effects of genetic knockout of P2X7 receptors, which can limit the interpretation of results.
将来の方向性
There are several future directions for research involving N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide and P2X7 receptors. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could be used to further investigate the role of these receptors in health and disease. Additionally, studies are needed to investigate the potential therapeutic applications of P2X7 receptor antagonists, particularly in the treatment of inflammatory diseases and cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide on P2X7 receptors and the downstream signaling pathways involved.
合成法
The synthesis of N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide involves several steps, including the reaction of 3-hydroxypropylamine with 5-(morpholin-4-ylmethyl)isoxazole-3-carboxylic acid, followed by the addition of methyl iodide. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been widely used in scientific research to investigate the role of P2X7 receptors in various biological processes. For example, studies have shown that P2X7 receptors play a critical role in the regulation of immune responses, including the activation of T cells and the release of cytokines. N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)isoxazole-3-carboxamide has been used to demonstrate the involvement of P2X7 receptors in these processes, providing valuable insights into the mechanisms underlying immune function.
特性
IUPAC Name |
N-(3-hydroxypropyl)-N-methyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-15(3-2-6-17)13(18)12-9-11(20-14-12)10-16-4-7-19-8-5-16/h9,17H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMUBZKRIDSMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)C1=NOC(=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B5459819.png)

![4-[3-(4-morpholinylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine dihydrochloride](/img/structure/B5459824.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![3-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}-1,2-benzisoxazole](/img/structure/B5459866.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5459883.png)
![3-[2-(4-fluorophenyl)ethyl]-1-(3-isoxazolylcarbonyl)piperidine](/img/structure/B5459887.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
